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molecular formula C9H18ClN B8645515 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane

2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane

Cat. No. B8645515
M. Wt: 175.70 g/mol
InChI Key: MCVHNCIHXMQWGY-UHFFFAOYSA-N
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Patent
US04668669

Procedure details

N-Cyclohexyl-N-methyl-2-aminoethanol (25 g) is added dropwise to thionyl chloride (120 cc) and then the mixture is heated for 24 hours at 70° C. After the excess thionyl chloride has been distilled off, the orange oil obtained is stirred into ethyl ether (200 cc) to give a white solid, which is separated off by filtrattion and then washed with ether. 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane (30 g) is obtained in the form of a white solid melting at 154° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]([CH3:11])[CH2:8][CH2:9]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)([Cl:14])=O>C(OCC)C>[CH:1]1([N:7]([CH2:8][CH2:9][Cl:14])[CH3:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCCCC1)N(CCO)C
Name
Quantity
120 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After the excess thionyl chloride has been distilled off
CUSTOM
Type
CUSTOM
Details
the orange oil obtained
CUSTOM
Type
CUSTOM
Details
to give a white solid, which
CUSTOM
Type
CUSTOM
Details
is separated off by filtrattion
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N(C)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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